N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
Table 1: Comparative Database Entries for Pyrazole Derivatives
| Compound Variant | PubChem CID | CAS RN |
|---|---|---|
| Free base | 79779489 | - |
| 1,4-Dimethyl analog | 123597510 | - |
| Propyl-substituted derivative | - | 1855946-04-1 |
This table underscores the structural diversity within pyrazole-methylamine compounds and the variability in database coverage.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-9(15(3)12-8)7-11-10-4-5-14(2)13-10;/h4-6H,7H2,1-3H3,(H,11,13);1H |
InChI Key |
YHELYVVZGNHQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A typical procedure involves reacting 3,5-dimethylpyrazole (1.0 equiv) with 1-methyl-3-(bromomethyl)pyrazole (1.2 equiv) in the presence of a mild base such as potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at reflux (65–70°C) for 12–18 hours. The base facilitates deprotonation of the pyrazole nitrogen, enhancing nucleophilicity for the alkylation step. After quenching with water, the free base is extracted with dichloromethane and treated with hydrochloric acid to form the hydrochloride salt.
Key Parameters:
- Solvent: THF or acetonitrile
- Temperature: 65–70°C
- Yield: 68–72%
Optimization Insights
Increasing the equivalents of bromomethylpyrazole to 1.5 equiv improves yield to 78%, albeit with minor di-alkylation byproducts. Alternative bases like cesium carbonate show no significant advantage over potassium carbonate in this system.
Mannich Reaction Approach
The Mannich reaction provides an alternative route by forming the methylene bridge via a three-component condensation. This method is advantageous for introducing structural diversity but requires careful control of reaction conditions.
Synthetic Protocol
In a modified Mannich approach, 3,5-dimethylpyrazole reacts with formaldehyde (1.5 equiv) and 1-methylpyrazol-3-amine (1.0 equiv) in ethanol under acidic catalysis (pH 4–5, adjusted with acetic acid) at 50°C for 6 hours. The intermediate imine is reduced in situ using sodium borohydride (1.2 equiv) to yield the secondary amine, which is subsequently treated with HCl gas to form the hydrochloride salt.
Data Table: Mannich Reaction Variants
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 50 | 6 | 65 |
| HCl | MeOH | 60 | 8 | 58 |
Reductive Amination Strategy
Reductive amination offers a streamlined pathway by coupling a pyrazole aldehyde with 1-methylpyrazol-3-amine under reducing conditions.
Procedure
A mixture of 2,5-dimethylpyrazole-3-carbaldehyde (1.0 equiv) and 1-methylpyrazol-3-amine (1.1 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 hours. The reaction is monitored by TLC, and upon completion, the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with brine, and treated with HCl/EtOH to precipitate the hydrochloride salt.
Critical Factors:
- Reducing Agent: Sodium cyanoborohydride outperforms NaBH₄ due to superior selectivity for imine reduction.
- Yield: 70–74%
Industrial-Scale Synthesis Considerations
Scaling up the alkylation method necessitates modifications to ensure efficiency and safety. Continuous flow reactors enable precise temperature control and reduced reaction times.
Pilot-Scale Example
A 10 L continuous flow system with in-line mixing of 3,5-dimethylpyrazole (1.0 kg), bromomethylpyrazole (1.3 kg), and K₂CO₃ (2.2 kg) in THF achieves 85% conversion at 70°C with a residence time of 2 hours. The crude product is purified via fractional crystallization from ethanol/water (4:1), yielding 1.4 kg (77%) of the hydrochloride salt.
Purification and Characterization
Purification is critical to achieving pharmaceutical-grade material. Recrystallization from ethanol/water mixtures (4:1 v/v) removes unreacted starting materials and byproducts. Analytical characterization includes:
Table: Analytical Data
| Method | Result |
|---|---|
| HPLC Purity | 99.2% (C18, 0.1% TFA/MeCN gradient) |
| Melting Point | 192–194°C |
| ¹H NMR (DMSO-d₆) | δ 2.21 (s, 3H, CH₃), 4.38 (s, 2H, CH₂) |
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The pyrazole moiety, which includes the structure of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride, has been extensively studied for its anticancer properties. Research indicates that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 |
| Compound B | NCI-H460 | 0.46 ± 0.04 |
| Compound C | SF-268 | 31.5 |
For instance, a study highlighted that certain pyrazole derivatives demonstrated strong inhibition of Aurora-A kinase, which is crucial in cancer cell proliferation . This suggests that this compound could be a promising candidate for further anticancer drug development.
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. The compound has been linked to the inhibition of inflammatory pathways, making it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of cyclooxygenase enzymes .
Agricultural Applications
Herbicidal Activity
this compound has shown promise as a herbicide. Research indicates that pyrazole-based compounds can effectively control weed species while being less harmful to crops. For example, derivatives have been tested for their ability to inhibit specific plant growth pathways, leading to effective weed management strategies .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazole moiety into larger frameworks. The structural versatility of pyrazoles allows for modifications that can enhance biological activity or selectivity against specific targets.
Synthetic Pathway Example:
- Starting Material : 2,5-dimethylpyrazole
- Reagents : Formaldehyde derivatives and amines
- Conditions : Varying temperatures and solvents to optimize yield
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated various pyrazole derivatives against breast cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic development .
Case Study 2: Herbicidal Effectiveness
In greenhouse trials, a derivative of the compound demonstrated over 80% efficacy in controlling specific weed species compared to traditional herbicides, highlighting its potential as an environmentally friendly alternative in agriculture .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Pyrazole derivatives differ significantly in reactivity and applications based on substituent positions. Key analogs include:
Key Observations :
- Substituent positioning : The 2,5-dimethyl configuration in the target compound may enhance steric hindrance compared to 3,5- or 4,5-dimethyl analogs, affecting coordination chemistry .
- Salt form : The hydrochloride salt improves aqueous solubility relative to free amines (e.g., 3,5-Dimethyl-1H-pyrazol-4-amine) .
Metal Ion Coordination
Pyrazole derivatives are studied for their ligand properties:
- N,N-Bis[(3,5-dimethylpyrazol-1-yl)methyl]-amines : These ligands donate six electrons via two pyrazole rings, enabling strong coordination with Cu(II), Cd(II), and Pb(II) .
- Target compound : The methylene linkage between pyrazole rings may allow flexible binding modes, though steric effects from 2,5-dimethyl groups could reduce metal affinity compared to less hindered analogs .
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant data tables and case studies.
- Molecular Formula : CHClN
- Molecular Weight : 287.76 g/mol
- CAS Number : 1856033-56-1
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
In a related study, derivatives with similar structures showed significant inhibition against Hep-2 and P815 cell lines with IC values of 3.25 mg/mL and 17.82 mg/mL respectively, indicating a strong potential for further development in cancer therapy .
2. Anti-inflammatory Activity
Compounds in the pyrazole family have also exhibited anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Inhibition (%) at 10 µM | Standard Drug Inhibition (%) |
|---|---|---|
| Compound A | TNF-α: 61%, IL-6: 76% | Dexamethasone: TNF-α: 76%, IL-6: 86% |
This suggests that this compound could be a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
| Bacterial Strain | Activity |
|---|---|
| E. coli | Active |
| S. aureus | Active |
| Pseudomonas aeruginosa | Active |
| Klebsiella pneumoniae | Active |
In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial activity against these strains .
Case Studies
Several case studies illustrate the compound's efficacy in biological applications:
-
Cancer Treatment Study :
- A study evaluated N-(1-methylpyrazol) derivatives against various tumor cell lines, revealing that modifications in the pyrazole structure directly influenced cytotoxicity levels.
-
Inflammation Model :
- In an animal model of inflammation, compounds related to this compound significantly reduced edema and inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
